Kinetic Superiority: EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH Exhibits a Significantly Lower Km for Plasmepsin II Compared to a Common Mutant Enzyme Substrate
EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH demonstrates a significantly higher affinity for wild-type and certain mutant forms of plasmepsin II compared to a truncated analog substrate. The full-length substrate exhibits a Km of 0.001 mM for the mature enzyme, while a variant lacking a single alanine residue (ALERMFLSFP vs. ERMFLSFP) shows a 3- to 4-fold increase in Km when tested against mutant enzymes [1]. This highlights the importance of the full peptide sequence for optimal enzyme-substrate binding and turnover.
| Evidence Dimension | Michaelis-Menten constant (Km) for plasmepsin II (EC 3.4.23.39) |
|---|---|
| Target Compound Data | Km = 0.001 mM (1.0 µM) |
| Comparator Or Baseline | 4-(4-dimethylaminophenylazo)benzoyl-CH2-CH2-CO-ERMFLSFP-diaminopimelate-5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid |
| Quantified Difference | Km values for the truncated substrate range from 0.00386 to 0.00611 mM, representing a 3.9- to 6.1-fold decrease in apparent affinity relative to the full-length target compound. |
| Conditions | Assay with mature enzyme expressed by a system that bypasses the need for autoactivation; enzyme source: Plasmodium falciparum; pH and temperature not specified in the publication (Reference ID: 669426). |
Why This Matters
A lower Km translates directly to a higher sensitivity assay, enabling the detection of lower enzyme concentrations and more accurate determination of inhibitor IC50 values.
- [1] BRENDA Enzyme Database. (n.d.). Entry for EC 3.4.23.39 (Plasmepsin II) - KM Values. Reference ID: 669426. View Source
